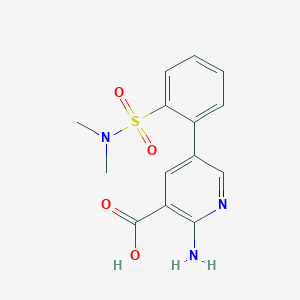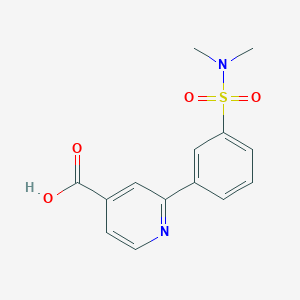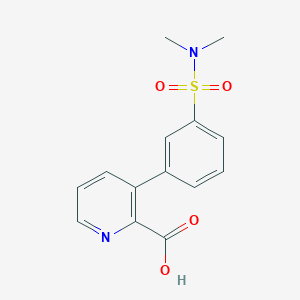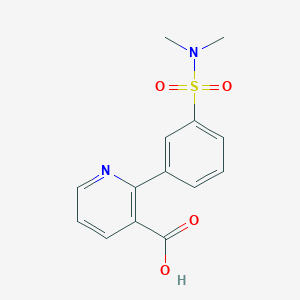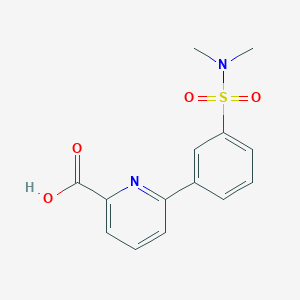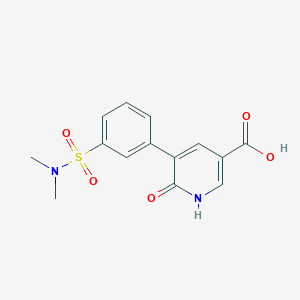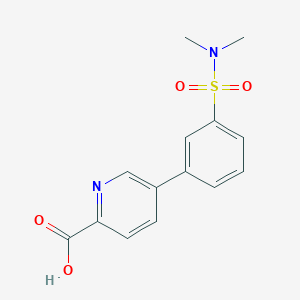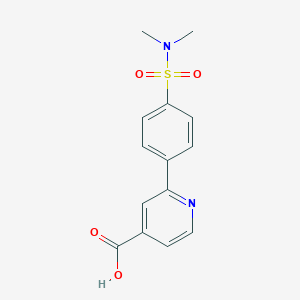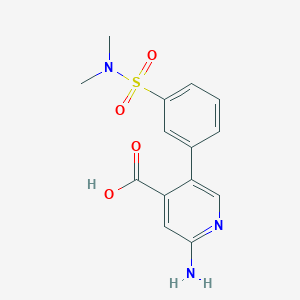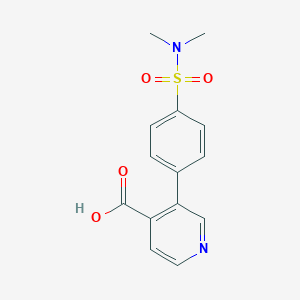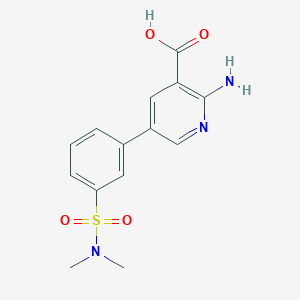
2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, also known as DMSA, is a naturally occurring organic compound with a variety of applications in scientific research and laboratory experiments. DMSA is a derivative of nicotinic acid, and is commonly used as a chelating agent to bind heavy metals and other ions. This compound has been studied extensively in recent years, and has been found to have a wide range of biochemical and physiological effects.
科学的研究の応用
2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% has been widely used in scientific research, particularly in the fields of biochemistry, toxicology, and pharmacology. It has been used to study the effects of heavy metals and other toxins on the body, as well as to assess the efficacy of various drugs. It has also been used to study the effects of oxidative stress on cells, as well as to study the effects of various drugs on the central nervous system.
作用機序
2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% works by binding to heavy metals and other ions, forming a chelate complex with them. This chelate complex is then excreted from the body, allowing for the removal of the heavy metals and other toxins. This process is known as chelation therapy, and is widely used to treat heavy metal poisoning.
Biochemical and Physiological Effects
2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory effects, as well as to reduce oxidative stress. It has also been found to have neuroprotective effects, as well as to improve cognitive function. Additionally, 2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% has been found to have anti-cancer effects, as well as to reduce the toxicity of certain drugs.
実験室実験の利点と制限
The main advantage of using 2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% in laboratory experiments is its ability to bind to heavy metals and other ions, allowing for their removal from the body. This can be beneficial when studying the effects of heavy metals and other toxins on the body. However, 2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% can also bind to essential metals and other ions, which can be detrimental when studying their effects on the body. Additionally, 2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% can be toxic at high concentrations, and can interfere with certain laboratory tests.
将来の方向性
Future research on 2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% should focus on its potential applications in the treatment of heavy metal poisoning and other conditions. Additionally, further research should be conducted to determine the optimal dosage and administration of 2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% for various conditions. Additionally, more research should be conducted to determine the effects of 2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% on other metals and ions, as well as to determine its safety and efficacy for use in laboratory experiments. Finally, further research should be conducted to determine the potential long-term effects of 2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% on the body.
合成法
2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% is synthesized by reacting nicotinic acid with 3-N,N-dimethylsulfamoylphenyl in an aqueous solution. This reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and can be carried out at temperatures ranging from room temperature to about 100°C. The reaction is complete when the pH of the solution is neutral.
特性
IUPAC Name |
2-amino-5-[3-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-17(2)22(20,21)11-5-3-4-9(6-11)10-7-12(14(18)19)13(15)16-8-10/h3-8H,1-2H3,(H2,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNCQYYXNARFSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

